

BI-1910 Technical Support Center: Troubleshooting & FAQs

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Compound of Interest

Compound Name: BI-1910

Cat. No.: B15604077

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Welcome to the technical support center for **BI-1910**, a novel agonistic monoclonal antibody targeting Tumor Necrosis Factor Receptor 2 (TNFR2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and interpretation of results when working with **BI-1910**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **BI-1910**?

A1: **BI-1910** is an agonistic human IgG2 monoclonal antibody that selectively binds to and activates TNFR2.^[1] This activation stimulates and enhances the activation of both CD4+ and CD8+ T cells, which are crucial for anti-tumor immunity.^{[2][3]} **BI-1910** has also been shown in preclinical models to activate Natural Killer (NK) cells.^[4] Unlike some other TNFR-targeting agents, **BI-1910** does not inhibit the binding of the natural ligand, TNF- α , to TNFR2.^{[1][3]}

Q2: What are the main applications of **BI-1910** in research?

A2: **BI-1910** is primarily investigated for its potential in cancer immunotherapy.^[5] Its ability to co-stimulate effector T cells makes it a candidate for monotherapy or in combination with other immunotherapies, such as PD-1 inhibitors, to enhance anti-tumor responses.^{[3][6]} Preclinical studies have shown that the combination of **BI-1910** with an anti-PD-1 antibody can result in additive anti-tumor effects.^{[3][6]}

Q3: What were the key findings from the Phase 1 clinical trial of **BI-1910**?

A3: The Phase 1 dose-escalation study of **BI-1910** as a single agent in patients with advanced solid tumors was completed without any notable adverse events.[1][2][7][8][9][10] The most common adverse event reported was fatigue.[11][12] In the trial, stable disease was observed as the best clinical response in 12 out of 26 treated patients, with five of these patients experiencing disease control for over six months.[11][12][13] This durable response was associated with strong activation and expansion of CD4+ and CD8+ memory T-cells.[1][11] Despite these promising results, the clinical development of **BI-1910** has been paused to focus resources on another candidate, BI-1808.[1][11][12][14]

Troubleshooting Unexpected Results

Scenario 1: Lower than expected T-cell proliferation or activation in vitro.

Possible Cause 1: Suboptimal T-cell stimulation.

- Explanation: TNFR2 is a co-stimulatory molecule.[3] Its agonism by **BI-1910** will be most effective when the T-cells are already receiving a primary stimulation signal through their T-cell receptor (TCR).
- Recommendation: Ensure that your experimental setup includes a primary TCR stimulus, such as anti-CD3 and anti-CD28 antibodies, at optimal concentrations.

Possible Cause 2: Low TNFR2 expression on target cells.

- Explanation: TNFR2 is not constitutively expressed at high levels on all T-cell subsets. Its expression is typically upregulated upon T-cell activation.[3] Resting T-cells may not respond robustly to **BI-1910**.
- Recommendation:
 - Pre-activate T-cells with anti-CD3/CD28 for 24-48 hours before adding **BI-1910** to upregulate TNFR2 expression.
 - Confirm TNFR2 expression on your target cell population using flow cytometry.

Possible Cause 3: Inappropriate assay conditions.

- Explanation: Factors such as cell density, antibody concentration, and incubation time can significantly impact the outcome of T-cell proliferation assays.
- Recommendation: Perform a titration of **BI-1910** to determine the optimal concentration for your specific cell type and experimental conditions. Optimize cell seeding density and incubation time.

Scenario 2: Expansion of regulatory T-cells (Tregs) instead of or in addition to effector T-cells.

Possible Cause: Dual role of TNFR2 signaling.

- Explanation: TNFR2 is highly expressed on regulatory T-cells (Tregs) and is crucial for their survival and expansion.^[3] Therefore, it is possible that **BI-1910** may lead to an expansion of Tregs, which could have immunosuppressive effects. This is a known "paradoxical effect" of some TNFR2 agonists.
- Recommendation:
 - It is critical to phenotype the responding T-cell populations using flow cytometry. Use markers such as CD4, CD8, and FoxP3 to distinguish between effector T-cells and Tregs.
 - In vivo, the context of the tumor microenvironment may favor the activation of effector T-cells over Tregs, leading to an overall anti-tumor response.^[4] Therefore, in vitro results showing Treg expansion should be interpreted with caution and ideally validated in an in vivo model.

Experimental Protocols

T-Cell Activation and Proliferation Assay

This protocol provides a general framework for assessing the effect of **BI-1910** on T-cell activation and proliferation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells

- **BI-1910**

- Anti-CD3 antibody (plate-bound)
- Anti-CD28 antibody (soluble)
- Cell proliferation dye (e.g., CFSE or similar)
- RPMI-1640 medium with 10% FBS
- 96-well flat-bottom plates
- Flow cytometer

Protocol:

- **Plate Coating:** Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
- **Cell Staining:** Label PBMCs or isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
- **Cell Seeding:** Seed the labeled cells in the anti-CD3-coated plate at a density of $1-2 \times 10^5$ cells/well in 100 µL of culture medium.
- **Treatment:** Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells (except for unstimulated controls). Add **BI-1910** at various concentrations to the treatment wells. Include an isotype control.
- **Incubation:** Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
- **Analysis:** Harvest the cells and analyze proliferation by flow cytometry. Gate on the CD4+ and CD8+ T-cell populations and assess the dilution of the proliferation dye. Activation can be assessed by staining for activation markers such as CD69, CD25, or 4-1BB.

Data Interpretation:

Parameter	Expected Outcome with BI-1910	Troubleshooting for Unexpected Results
T-Cell Proliferation	Increased proliferation of CD4+ and CD8+ T-cells compared to anti-CD3/CD28 alone.	See Troubleshooting Scenario 1.
Activation Markers	Upregulation of CD25, CD69, and/or 4-1BB on CD4+ and CD8+ T-cells.	Check for proper instrument setup and antibody staining.

NK Cell Activation and Cytokine Release Assay

This protocol outlines a method to evaluate the impact of **BI-1910** on NK cell activation and function.

Materials:

- Isolated human NK cells
- BI-1910**
- IL-2 and IL-12 (for co-stimulation)
- RPMI-1640 medium with 10% FBS
- 24-well plate
- Flow cytometer
- ELISA kit for IFN- γ

Protocol:

- Cell Seeding: Seed isolated NK cells at a density of 1×10^6 cells/mL in a 24-well plate.
- Treatment: Add **BI-1910** at various concentrations. Include wells with IL-2 (e.g., 10 ng/mL) and IL-12 (e.g., 20 ng/mL) as a positive control for cytokine release. Also, include

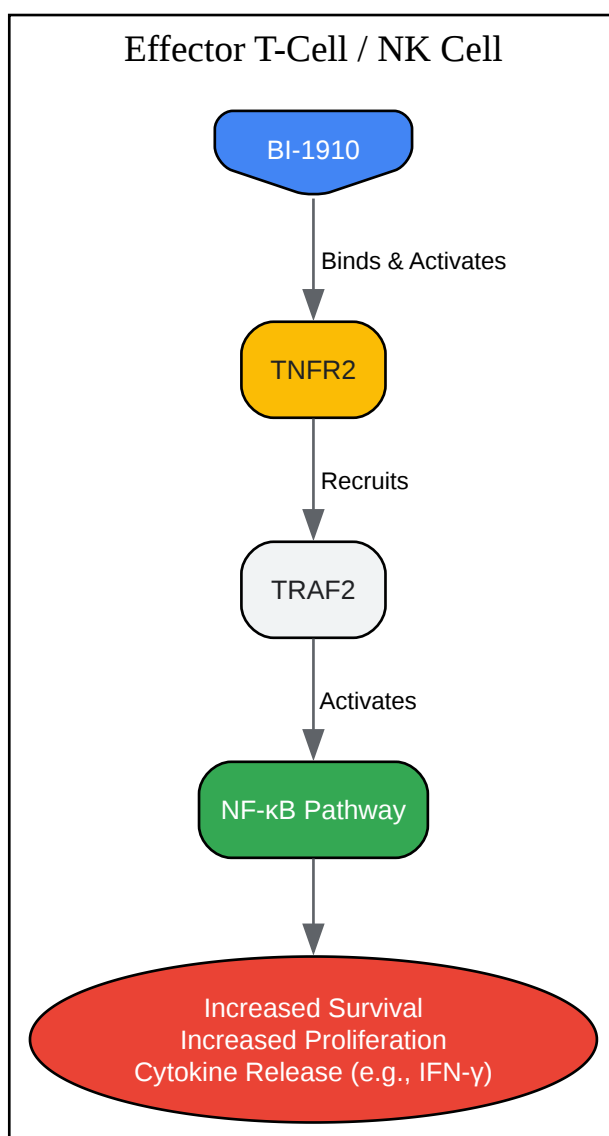
combinations of **BI-1910** with IL-2/IL-12.

- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
- Cell Staining: Harvest the cells and stain for NK cell activation markers such as CD69 and CD107a for flow cytometry analysis.
- Cytokine Analysis: Measure the concentration of IFN-γ in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

Data Interpretation:

Parameter	Expected Outcome with BI-1910	Troubleshooting for Unexpected Results
NK Cell Activation	Upregulation of CD69 and CD107a.	Ensure the purity of the isolated NK cells.
IFN-γ Release	Increased IFN-γ secretion, potentially synergistic with IL-2/IL-12.	High background in ELISA may indicate contamination.

Visualizations



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Caption: Simplified signaling pathway of **BI-1910** in an effector T-cell or NK cell.



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